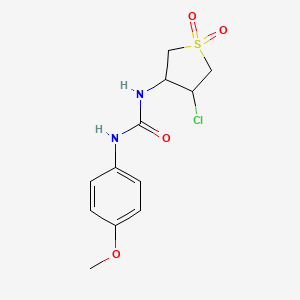

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative that contains both a tetrahydrothiophene moiety and a methoxyphenyl group. While the provided papers do not directly discuss this compound, they do provide insights into the analysis and properties of structurally related compounds, which can be useful for understanding the behavior and characteristics of urea derivatives in general.

Synthesis Analysis

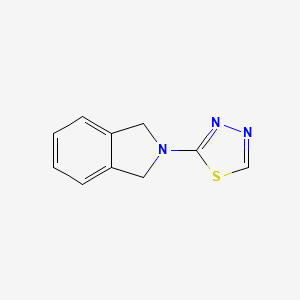

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the context of the provided papers, although the specific synthesis of this compound is not described, paper discusses the synthesis of a series of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which are structurally related. These compounds were synthesized to optimize the spacer length and to test compounds with greater conformational flexibility, which is relevant for the synthesis of other urea derivatives.

Molecular Structure Analysis

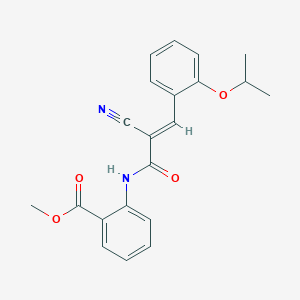

The molecular structure of urea derivatives is crucial for their biological activity. Paper indicates that the spacer length and the presence of an aromatic group can significantly affect the activity of urea derivatives. This suggests that the molecular structure of this compound, particularly the length and nature of its substituents, could be important for its properties and potential applications.

Chemical Reactions Analysis

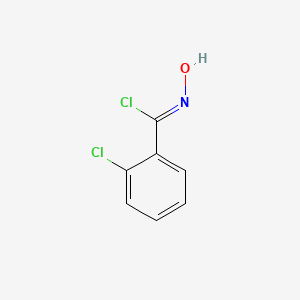

Urea derivatives can undergo various chemical reactions, including photodegradation. Paper examines the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different media, which is relevant for understanding the stability and degradation pathways of similar compounds. The study found that the rate constants and half-lives varied depending on the medium, and the photoreaction products were analyzed using several techniques.

Physical and Chemical Properties Analysis

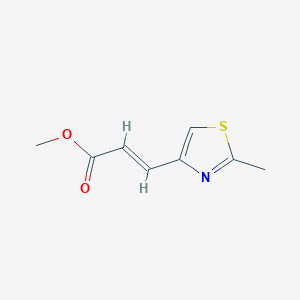

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the papers provided do not directly address the properties of this compound, they do offer methods for analyzing related compounds. For example, papers , , and describe high-performance liquid chromatography (HPLC) and mass spectrometry techniques for analyzing various phenolic compounds, which could potentially be adapted for the analysis of urea derivatives.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Bahrami & Hosseini (2012) investigated the corrosion behavior of mild steel in an acidic solution containing organic compounds similar in structure to the chemical . The research found that certain urea derivatives exhibit excellent performance as corrosion inhibitors. This suggests that 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea could potentially be explored for its applications in corrosion inhibition, especially in acid solutions where mild steel is used (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Research by Shettigar et al. (2006) focused on the nonlinear optical parameters of bis-chalcone derivatives, which are structurally related to the chemical . The study reported significant second harmonic generation (SHG) efficiency and other nonlinear optical properties, indicating the potential of similar compounds for applications in optical limiting materials and devices (Shettigar et al., 2006).

Photodegradation and Hydrolysis of Pesticides

Another relevant study by Gatidou & Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water. This research underscores the environmental and degradation aspects of chemicals similar to this compound, particularly in aquatic environments (Gatidou & Iatrou, 2011).

Antimicrobial Applications

A study by Rani et al. (2014) synthesized novel imidazole ureas/carboxamides containing dioxaphospholanes, indicating the antimicrobial potential of urea derivatives. This suggests the possibility of exploring this compound for antimicrobial properties, considering the broad interest in developing new antimicrobial agents (Rani et al., 2014).

Eigenschaften

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O4S/c1-19-9-4-2-8(3-5-9)14-12(16)15-11-7-20(17,18)6-10(11)13/h2-5,10-11H,6-7H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMLZKSEZRNOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-acetyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521495.png)

![3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B2521499.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2521500.png)

![3-[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2521501.png)

![2,4-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2521507.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)